3-epi-25-Hydroxy Vitamin D2

Descripción general

Descripción

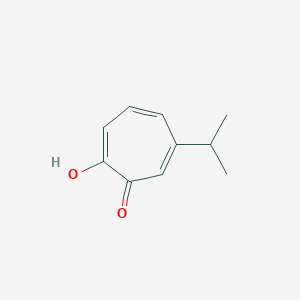

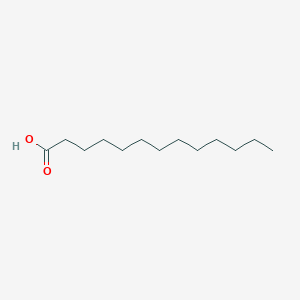

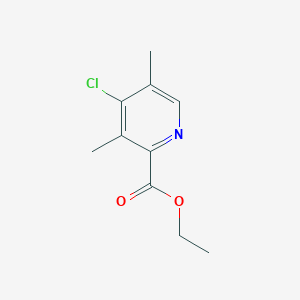

3-epi-25-Hydroxy Vitamin D2 (3-epi-25(OH)D2) is a stereoisomer of the well-known 25-hydroxyvitamin D2. Epimers are compounds that have the same molecular structure but differ in the stereochemical configuration at a single stereogenic center. While it was previously believed that 3-epi-25(OH)D2 was only found in neonates, recent studies have detected it in adult serum as well. The physiological significance of this epimer is not fully understood, but it may influence the reliability of vitamin D assays by affecting the measurement of 25-hydroxyvitamin D3 levels .

Synthesis Analysis

The synthesis of vitamin D analogs, including those with epimeric forms, often involves complex chemical processes. For instance, the synthesis of 1α,25-dihydroxy-3-epi-vitamin D2 was achieved through a series of steps including a Pd-catalyzed ring closure and a Suzuki-Miyaura coupling, followed by an SN2'-syn displacement to install the methyl group at C-24 . Another synthesis approach for vitamin D derivatives with high specific activity involves the Grignard reaction, which allows for the introduction of tritium at the terminal step of the synthesis .

Molecular Structure Analysis

The molecular structure of 3-epi-25(OH)D2 is characterized by the presence of an epimeric center at the C-3 position. This slight variation in stereochemistry can significantly impact the biological activity and interaction with vitamin D binding proteins. The synthesis and structural confirmation of such epimers require sophisticated techniques like high-performance liquid chromatography (HPLC) for separation and identification .

Chemical Reactions Analysis

The chemical behavior of vitamin D epimers, including 3-epi-25(OH)D2, can be studied through their interactions and transformations in various chemical reactions. For example, the biological activity of vitamin D compounds can be assessed by their ability to bind to plasma vitamin D binding proteins or by their conversion to more active forms by enzymes such as the kidney 1α-hydroxylase .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-epi-25(OH)D2, such as its concentration range in human serum and its relative amount compared to 25(OH)D3, have been quantified. The concentration of this epimer in adult serum specimens can vary significantly, and its proportion relative to 25(OH)D3 can range from 0 to 25.5%, with a mean of 4.75%. These findings suggest that the epimer's concentration generally increases in a nonlinear manner as the concentration of 25(OH)D3 increases .

Aplicaciones Científicas De Investigación

Analytical Measurement and Vitamin D Status Assessment

- Optimized LC/MS/MS Analysis : Clarke et al. (2013) developed a new ultra-performance liquid chromatography (UPLC) separation coupled tandem mass spectrometry (MS/MS) detection method. This method accurately quantitates 25(OH)D3, epi-25(OH)D3, and 25(OH)D2, offering superior precision compared to conventional assays and requiring only small serum samples (Clarke et al., 2013).

Epidemiology and Vitamin D Status

- Epidemiologic Study in Sweden : Karefylakis et al. (2018) conducted a study examining the prevalence and determinants of 3-epi-25(OH)D3, finding it in 7.7% of subjects. This research indicated that including 3-epi-25(OH)D3 in measurements does not significantly influence the clinical interpretation of vitamin D levels (Karefylakis et al., 2018).

Clinical Analysis and Method Development

- LC-MS/MS Method Development for Vitamin D Metabolites : A study by Abouzid et al. (2020) developed a novel UPLC-MS/MS technique for measuring 25D2, 25D3, and 3epi25D3 in human plasma. This method allows for classification of patients with cardiovascular disease and vitamin D status (Abouzid et al., 2020).

Vitamin D Metabolism and Biological Activity

- Metabolic Pathway and Physiological Functions : Bailey et al. (2013) reviewed the metabolic pathway, physiological functions, and clinical assessment of 3-epi-vitamin D, highlighting its significant contribution to 25(OH)D3 concentration, especially in infants (Bailey et al., 2013).

- Synthesis and Biological Activity of 1α,25(OH)2-3-Epi-Vitamin D3 : Molnár et al. (2011) investigated 1α,25-dihydroxy-3-epi-vitamin-D3 (a natural metabolite of vitamin D3), which exhibits tissue-specific biological activity and potential for clinical applications due to its high metabolic stability and significant biologic activity (Molnár et al., 2011).

Pregnancy and Infant Health

- Vitamin D Status in Pregnancy and Newborn Health : Aghajafari et al. (2016) showed that the inclusion of 3-epi-25(OH)D3 in plasma vitamin D estimations significantly lowers the prevalence of vitamin D insufficiency in pregnant women and neonates. This study highlights the need for further research on the role of epimers in characterizing vitamin D status during pregnancy and infancy (Aghajafari et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24-,25-,26+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKIIUAXZGLUND-FOZBYKFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517562 | |

| Record name | (3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-3,25-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

908126-48-7, 21343-40-8 | |

| Record name | (3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-3,25-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexenyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-, (1S,3Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 908126-48-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)